molecular formula C13H18BFO4S B1413523 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1876473-43-6

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1413523
CAS No.: 1876473-43-6
M. Wt: 300.2 g/mol
InChI Key: QUQPDPXFWOBQAL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . The compound’s stability and reactivity under mild conditions make it suitable for various biochemical applications, including the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can lead to the modification of cellular proteins and enzymes, thereby affecting their function and activity. Additionally, its interaction with cellular components can result in changes to cellular metabolism and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic ester moiety allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . This compound’s ability to participate in transmetalation reactions with palladium catalysts is central to its mechanism of action, enabling the formation of new carbon-carbon bonds and the modification of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its reactivity and stability under controlled conditions, although prolonged exposure to harsh conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with biomolecules allows it to participate in enzymatic reactions, potentially altering the activity of key metabolic enzymes and affecting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments. Understanding the factors that influence its localization is crucial for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(methylsulfonyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span across:

    Chemistry: As a reagent in the synthesis of biaryl compounds.

    Biology: In the development of biologically active molecules and drug candidates.

    Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron reagent without the fluoro and methylsulfonyl substituents.

    2-Fluorophenylboronic Acid: Lacks the dioxaborolane moiety but is used in similar cross-coupling reactions.

Uniqueness: 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of fluoro and methylsulfonyl substituents, which enhance its reactivity and stability in cross-coupling reactions compared to simpler boronic acids.

Properties

IUPAC Name

2-(2-fluoro-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10(11(9)15)20(5,16)17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQPDPXFWOBQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135616
Record name 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876473-43-6
Record name 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1876473-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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